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Compound Name: beta-d-Psicopyranose

Cat. No.: B12650915 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the α-D-psicopyranose and β-D-

psicopyranose anomers of D-psicose (D-allulose), a rare ketohexose of significant interest in

the food and pharmaceutical industries. This document outlines their structural differences,

equilibrium dynamics in solution, spectroscopic signatures, and biological transport

mechanisms, adhering to stringent data presentation and visualization standards.

Structural and Conformational Analysis
D-Psicose, a C-3 epimer of D-fructose, is a non-caloric functional sweetener.[1] In the solid

state, D-psicose crystallizes exclusively as the β-D-pyranose anomer.[2] X-ray crystal analysis

has confirmed that β-D-psicopyranose adopts a chair conformation, reported as both ¹C₄(D)

and ²C₅, depending on the specific crystalline form (anhydrous vs. racemic).[2]

However, in aqueous solutions, D-psicose undergoes mutarotation to exist as a complex

equilibrium mixture of five tautomers: the α- and β-pyranose forms, the α- and β-furanose

forms, and a minor open-chain keto form.[2]

Tautomeric Distribution in Aqueous Solution
The equilibrium distribution of D-psicose tautomers in solution has been determined

quantitatively. The pyranose anomers, which are the focus of this guide, collectively account for
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approximately half of the total sugar concentration at equilibrium. The α-pyranose and β-

pyranose forms exist in nearly equal proportions.

Table 1: Tautomeric Distribution of D-Psicose in Aqueous Solution

Tautomer Ring Form Anomer
Percentage at
Equilibrium (%)

α-D-Psicofuranose Furanose Alpha 38

β-D-Psicofuranose Furanose Beta 13

α-D-Psicopyranose Pyranose Alpha 25

β-D-Psicopyranose Pyranose Beta 24

Open-Chain (Keto) Acyclic N/A Trace

Data sourced from a

conformational

equilibrium study.

This equilibrium highlights that while the β-anomer is thermodynamically favored in the

crystalline state, the energetic differences between the α- and β-pyranose forms in aqueous

solution are minimal. The process of interconversion between these forms is known as

mutarotation.
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Figure 1: Mutarotation of D-Psicose Anomers
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Spectroscopic Characterization by NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique for unambiguously

identifying and quantifying the anomeric forms of D-psicose in solution. The distinct chemical

environments of the nuclei in the α- and β-anomers result in unique chemical shifts for their

respective carbon and proton atoms. The anomeric carbon (C2) is particularly diagnostic.

Data from the Biological Magnetic Resonance Bank (BMRB) provides assigned chemical shifts

for the tautomers of D-psicose in D₂O.

Table 2: Assigned ¹³C and ¹H NMR Chemical Shifts (ppm) for D-Psicopyranose Anomers in
D₂O
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Atom
α-D-
Psicopyran
ose ¹³C

β-D-
Psicopyran
ose ¹³C

Atom
α-D-
Psicopyran
ose ¹H

β-D-
Psicopyran
ose ¹H

C1 65.1 65.8 H1a 3.63 3.61

C2 99.4 99.4 H1b 3.51 3.56

C3 71.0 71.3 H3 3.99 4.09

C4 68.6 70.0 H4 3.82 3.75

C5 70.8 72.8 H5 3.89 3.72

C6 63.8 62.1 H6a 3.78 3.79

H6b 3.72 3.73

Note: Data

extracted and

compiled

from BMRB

entry

bmse000020.

Chemical

shifts are

referenced to

DSS at 298K.

Ambiguity in

original

assignments

may exist.[2]

Biological Interactions: Transport Across Intestinal
Epithelia
While specific signaling pathways differentiating the anomers have not been elucidated, the

transport of D-psicose across human intestinal epithelial cells has been studied. These studies

indicate that D-psicose competes with D-glucose and D-fructose for the same transport

proteins, although the specific anomeric preference of these transporters was not determined.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://bmrb.io/metabolomics/mol_summary/show_data.php?id=bmse000020
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12650915?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


D-psicose is absorbed from the intestinal lumen into enterocytes primarily via the Glucose

Transporter Type 5 (GLUT5), which is also the main transporter for fructose. It is then released

from the enterocytes into the bloodstream via the Glucose Transporter Type 2 (GLUT2).[1] This

shared pathway suggests that D-psicose can act as a competitive inhibitor of glucose and

fructose absorption.[3]
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Figure 2: D-Psicose Transport Pathway

Experimental Protocols
Protocol for NMR-Based Determination of Anomeric
Equilibrium
This protocol outlines the methodology for quantifying the tautomeric distribution of D-psicose

in an aqueous solution.

Sample Preparation:

Accurately weigh approximately 10-20 mg of pure, crystalline β-D-psicopyranose.

Dissolve the sample in 0.6-0.7 mL of high-purity Deuterium Oxide (D₂O, 99.9 atom % D).

Transfer the solution to a standard 5 mm NMR tube.

Equilibration (Mutarotation):
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Allow the sample to stand at a constant, controlled temperature (e.g., 298 K / 25 °C) for a

minimum of 24-48 hours. This ensures that the mutarotation process reaches equilibrium.

NMR Data Acquisition:

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped

with a probe tuned for ¹H and ¹³C detection.

Locking and Shimming: Lock the spectrometer on the D₂O signal and perform automated

or manual shimming to optimize magnetic field homogeneity.

¹H NMR Spectrum:

Acquire a standard 1D ¹H NMR spectrum.

Employ a solvent suppression pulse sequence (e.g., presaturation or WET) to attenuate

the residual HOD signal.

Use a sufficient number of scans to achieve a high signal-to-noise ratio.

¹³C NMR Spectrum:

Acquire a 1D ¹³C spectrum with proton decoupling (e.g., using the zgpg pulse program).

Ensure a sufficient relaxation delay (D1) between scans to allow for full magnetization

recovery for accurate quantification, or use a validated quantitative ¹³C NMR method.

Data Processing and Analysis:

Apply standard Fourier transformation, phase correction, and baseline correction to the

acquired spectra.

Calibrate the chemical shift scale using an internal or external standard (e.g., DSS or

TSP).

Integrate the area of well-resolved signals corresponding to each anomer. For ¹H NMR,

the anomeric protons are often used. For ¹³C NMR, the anomeric carbon signals (around

99 ppm) or other unique, well-resolved signals are ideal.
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Calculate the percentage of each anomer by dividing its integral value by the sum of

integrals for all identified psicose tautomers and multiplying by 100.
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Figure 3: NMR Workflow for Anomer Quantification

Conclusion
The α- and β-anomers of D-psicopyranose represent a dynamic equilibrium in aqueous

environments, with both forms being present in nearly equal, significant concentrations. While

structurally similar, their distinct spectroscopic signatures allow for precise quantification and

characterization using NMR. From a biological perspective, D-psicose interacts with key

glucose and fructose transporters, providing a mechanistic basis for its observed physiological

effects. This guide provides the foundational data and methodologies essential for researchers

and developers working with this promising rare sugar.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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